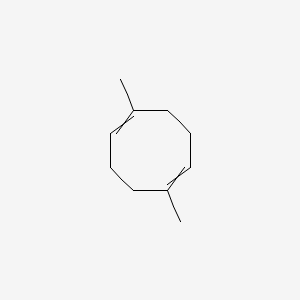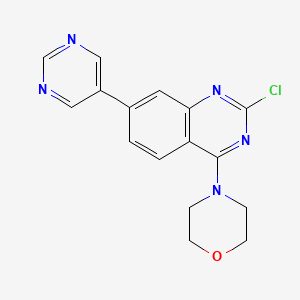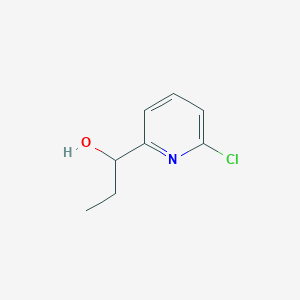
1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is an organic compound that features an imidazolidine ring substituted with a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione can be synthesized through a multi-step process. One common method involves the reaction of imidazolidine-2,4-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Imidazolidine-2,4-dione: Lacks the prop-2-yn-1-yl group but shares the imidazolidine core structure.
5,5-Diphenylimidazolidine-2,4-dione: Contains phenyl groups instead of the prop-2-yn-1-yl group.
Uniqueness: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
1-prop-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-3-8-4-5(9)7-6(8)10/h1H,3-4H2,(H,7,9,10) |
InChI-Schlüssel |
VNPSLFACFFRWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8724410.png)




![5,7-Dichloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B8724471.png)


![1,3-dihydro-5-methyl2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8724482.png)
![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)
